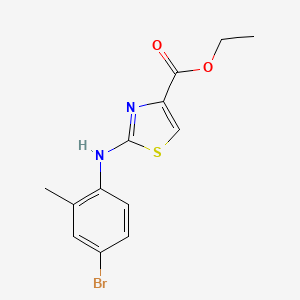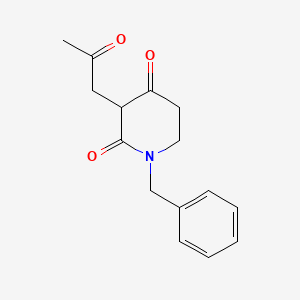
Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate is an organic compound with a complex structure that includes a thiazole ring, a brominated aniline derivative, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Coupling with Aniline Derivative: The brominated thiazole is then coupled with 4-bromo-2-methylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline derivative, converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Bromine or NBS in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as proliferation and apoptosis, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
4-Bromo-2-methylaniline: A precursor in the synthesis of the target compound.
2-Bromo-4-methylaniline: Another brominated aniline derivative with similar reactivity.
4-Bromo-2-nitroaniline: A compound with a nitro group that can undergo similar substitution reactions.
Uniqueness: Ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring and a brominated aniline derivative, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propriétés
Formule moléculaire |
C13H13BrN2O2S |
|---|---|
Poids moléculaire |
341.23 g/mol |
Nom IUPAC |
ethyl 2-(4-bromo-2-methylanilino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-7-19-13(16-11)15-10-5-4-9(14)6-8(10)2/h4-7H,3H2,1-2H3,(H,15,16) |
Clé InChI |
LGYDKYOIGPBAPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)NC2=C(C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)



![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13874552.png)



![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)





